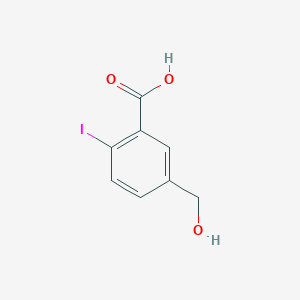

5-(Hydroxymethyl)-2-iodobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1187238-27-2 |

|---|---|

Molecular Formula |

C8H7IO3 |

Molecular Weight |

278.04 g/mol |

IUPAC Name |

5-(hydroxymethyl)-2-iodobenzoic acid |

InChI |

InChI=1S/C8H7IO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI Key |

NXIHBFHPZDMQAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(=O)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hydroxymethyl 2 Iodobenzoic Acid

Regioselective Iodination Strategies for Hydroxymethylbenzoic Acids

The regioselective iodination of benzoic acid derivatives is a cornerstone in the synthesis of 5-(hydroxymethyl)-2-iodobenzoic acid. The primary challenge lies in directing the iodine atom specifically to the C-2 position, ortho to the carboxylic acid directing group, while the hydroxymethyl group is at the C-5 position. To achieve this, chemists have developed sophisticated strategies, including directed ortho-metalation and late-stage functionalization, often employing transition metal catalysis.

Directed Ortho-Metalation Approaches to this compound Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netwikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate then reacts with an electrophile, in this case, an iodine source, to introduce the substituent at the desired position. organic-chemistry.org The carboxylic acid group can serve as an effective DMG, facilitating the synthesis of ortho-substituted benzoic acids. rsc.orgsemanticscholar.org

In the context of this compound synthesis, 3-(hydroxymethyl)benzoic acid would be the logical precursor. The synthetic sequence would involve a two-step process:

Directed Ortho-Lithiation: Treatment of 3-(hydroxymethyl)benzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a combination of an alkyllithium reagent with an amine like tetramethylethylenediamine (TMEDA), would generate the dianion. The ortho-proton at the C-2 position is preferentially abstracted due to the directing effect of the carboxylate group.

Iodination: The resulting aryllithium species is then quenched with an electrophilic iodine source, such as molecular iodine (I2) or 1,2-diiodoethane, to yield this compound.

Table 1: Representative Examples of Directed Ortho-Metalation of Benzoic Acid Derivatives

| Directing Group | Base/Solvent | Electrophile | Product | Yield (%) | Reference |

| -COOH | s-BuLi/TMEDA/THF | I2 | 2-Iodobenzoic acid | 85 | rsc.org |

| -COOH | LDA/THF | I2 | 2-Iodo-4-methoxybenzoic acid | 90 | organic-chemistry.org |

This table presents data for analogous reactions to illustrate the general efficacy of the directed ortho-metalation strategy.

Late-Stage Functionalization for Introducing Iodine to Benzoic Acid Scaffolds

Late-stage functionalization (LSF) is an increasingly important concept in medicinal chemistry and drug discovery, as it allows for the modification of complex molecules at a late point in their synthesis, thereby enabling rapid access to a library of analogs for structure-activity relationship studies. nih.gov The introduction of an iodine atom is particularly valuable in LSF, as the C-I bond can be further functionalized through various cross-coupling reactions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage iodination of benzoic acids. Iridium and palladium-based catalytic systems have shown remarkable efficacy in directing the iodination to the ortho-position of the carboxylic acid group. researchgate.netacs.orgresearchgate.net

Iridium-Catalyzed Ortho-Iodination:

A significant advancement in this area is the development of an iridium-catalyzed ortho-iodination of benzoic acids that proceeds without the need for additives or bases. acs.orgsemanticscholar.org This method typically employs a catalyst such as [Cp*IrCl2]2 and an iodine source like N-iodosuccinimide (NIS) in a fluorinated alcohol solvent, for instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). diva-portal.org The reaction is tolerant of a wide range of functional groups, including alcohols, which is crucial for the synthesis of this compound from 3-(hydroxymethyl)benzoic acid. acs.orgd-nb.infonih.gov

Table 2: Iridium-Catalyzed Ortho-Iodination of Benzoic Acid Derivatives

| Substrate | Catalyst (mol%) | Iodine Source | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Methoxybenzoic acid | [CpIrCl2]2 (2.5) | NIS | HFIP | 60 | 95 | acs.org |

| 3-Chlorobenzoic acid | [CpIrCl2]2 (2.5) | NIS | HFIP | 60 | 88 | acs.org |

| 4-Methylbenzoic acid | [Cp*Ir(H2O)3]SO4 (3) | NIS | HFIP | 40 | 92 | d-nb.info |

This table showcases the high efficiency of iridium catalysis for the ortho-iodination of substituted benzoic acids.

Palladium-Catalyzed Ortho-Iodination:

Palladium catalysis has also been successfully applied to the ortho-iodination of benzoic acids. researchgate.netresearchgate.net These methods often utilize a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)2), in the presence of an iodine source and often an oxidant. While earlier methods required stoichiometric amounts of silver salts, newer protocols have been developed that are more atom-economical.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tamu.edumonash.eduacs.org The synthesis of this compound can be approached with these principles in mind.

Solvent-Free Reaction Conditions

Performing reactions without a solvent or in environmentally benign solvents like water is a key aspect of green chemistry. tandfonline.comtandfonline.com Solvent-free iodination of aromatic compounds has been reported using various methodologies. mdpi.com For instance, the use of solid-supported reagents or carrying out reactions under microwave irradiation can facilitate solvent-free conditions. While a specific solvent-free synthesis of this compound has not been detailed in the literature, the development of such a process would significantly enhance its environmental credentials.

Catalyst-Free or Organocatalyzed Syntheses

While transition metal catalysts are highly efficient, they can be expensive and pose concerns regarding metal contamination in the final product. As a result, there is growing interest in developing catalyst-free or organocatalyzed iodination methods. acs.org Some iodination reactions of activated aromatic rings can proceed without a catalyst using molecular iodine in the presence of an oxidant. nih.gov Organocatalysis, using small organic molecules to accelerate reactions, offers a promising alternative to metal catalysis. The application of these approaches to the ortho-iodination of benzoic acids is an active area of research.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. tamu.edumonash.edu Synthetic methodologies with high atom economy are a cornerstone of green chemistry. In the context of this compound synthesis, C-H activation/iodination reactions are particularly attractive from an atom economy perspective, as they avoid the pre-functionalization of the substrate, which often involves multiple steps and generates stoichiometric byproducts. acs.org

For example, the iridium-catalyzed ortho-iodination of a benzoic acid derivative with NIS can be represented by the following general equation:

Ar-H + NIS → Ar-I + Succinimide (B58015)

In this reaction, the succinimide is the main byproduct. The atom economy can be calculated as:

Atom Economy (%) = (Molecular Weight of Ar-I / (Molecular Weight of Ar-H + Molecular Weight of NIS)) * 100

Chemical Reactivity and Mechanistic Studies of 5 Hydroxymethyl 2 Iodobenzoic Acid

Cross-Coupling Reactions Involving 5-(Hydroxymethyl)-2-iodobenzoic Acid

The presence of the carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org This reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound, being an aryl iodide, readily participates in Suzuki-Miyaura coupling reactions. These reactions have been successfully employed to synthesize biaryl analogs with potential anti-inflammatory and analgesic properties. nih.gov

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, Pd(OH)2 has been used as an effective catalyst with potassium phosphate (B84403) as the base. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 2-carboxy-4-(hydroxymethyl)biphenyl |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane | 2-carboxy-4-(hydroxymethyl)-4'-methoxybiphenyl |

This table is illustrative and specific reaction conditions may vary.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.orgyoutube.com The mild reaction conditions, often at room temperature, make it suitable for the synthesis of complex molecules. wikipedia.org

This compound can be effectively coupled with various terminal alkynes via the Sonogashira reaction to produce substituted alkynylbenzoic acids. These products are valuable intermediates for the synthesis of a range of organic materials and pharmaceuticals. wikipedia.org

The catalytic cycle of the Sonogashira coupling involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center yields the final coupled product. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 5-(Hydroxymethyl)-2-(phenylethynyl)benzoic acid |

| This compound | Trimethylsilylacetylene | Pd(OAc)2/PPh3 | CuI | i-Pr2NH | DMF | 5-(Hydroxymethyl)-2-((trimethylsilyl)ethynyl)benzoic acid |

This table is illustrative and specific reaction conditions may vary.

Heck and Stille Coupling Reactions

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is a carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org this compound, as an aryl iodide, is a suitable substrate for the Heck reaction, allowing for the introduction of various alkenyl groups at the 2-position.

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.orgresearchgate.net

Stille Reaction:

The Stille reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgcore.ac.uk This reaction is known for its tolerance of a wide variety of functional groups. openochem.org The aryl iodide functionality of this compound makes it a good coupling partner in Stille reactions.

The catalytic cycle of the Stille reaction consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organostannane to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.orgpsu.edu

Table 3: Comparison of Heck and Stille Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Heck Reaction | Alkene | Forms substituted alkenes. wikipedia.org |

| Stille Reaction | Organostannane | Tolerates a wide range of functional groups. openochem.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods for C-N bond formation. wikipedia.org this compound can serve as the aryl halide component in this reaction, enabling the synthesis of a variety of N-aryl anthranilic acid derivatives.

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

Table 4: Buchwald-Hartwig Amination of this compound

| Amine | Palladium Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 5-(Hydroxymethyl)-2-(phenylamino)benzoic acid |

| Morpholine | Pd(OAc)2 / XPhos | K3PO4 | Dioxane | 5-(Hydroxymethyl)-2-morpholinobenzoic acid |

This table is illustrative and specific reaction conditions may vary.

C-H Activation/Functionalization Strategies

Direct C-H activation/functionalization has emerged as a powerful and atom-economical strategy for the formation of new chemical bonds, avoiding the need for pre-functionalized starting materials. google.comresearchgate.net While direct C-H amination of arenes is a developing field, strategies involving this compound could potentially be explored in the context of intramolecular cyclizations or directed C-H functionalization reactions. For instance, the existing functional groups could act as directing groups to facilitate C-H activation at a specific position on the aromatic ring.

Research in this area has demonstrated the feasibility of metal-catalyzed C-H functionalization leading to the formation of C-N and C-O bonds. researchgate.netrsc.org For example, visible light photoredox catalysis has been used for the synthesis of N-arylindoles through an oxidative C-N bond formation cascade. nih.gov While direct application to this compound is not explicitly detailed in the provided context, the principles of C-H activation represent a promising avenue for its further chemical modification.

Mechanistic Investigations of Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo various transformations, most notably esterification and amidation.

Esterification:

The conversion of a carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven process, and the formation of the ester is favored by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

The mechanism of Fischer esterification involves several reversible steps. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. masterorganicchemistry.comyoutube.com

Amidation:

The formation of an amide from a carboxylic acid and an amine is a fundamental reaction in organic chemistry. nih.gov Direct condensation of a carboxylic acid and an amine typically requires high temperatures. libretexts.org Therefore, the carboxylic acid is often activated first by converting it into a more reactive derivative like an acid chloride or by using coupling reagents. nih.gov

Several methods have been developed for the direct amidation of carboxylic acids under milder conditions. One approach involves the use of activating agents like titanium tetrachloride (TiCl4) in pyridine. nih.gov The proposed mechanism suggests the formation of a reactive adduct between the carboxylate and TiCl4, which then reacts with the amine to form the amide. nih.gov Another method utilizes sodium amidoboranes for the direct amidation of esters, which proceeds via nucleophilic addition followed by a proton transfer-induced elimination. nih.gov While this applies to esters, it highlights the ongoing development of novel amidation methods.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Iodobenzoic acid |

| Phenylboronic acid |

| 2-carboxy-4-(hydroxymethyl)biphenyl |

| 4-Methoxyphenylboronic acid |

| 2-carboxy-4-(hydroxymethyl)-4'-methoxybiphenyl |

| Thiophene-2-boronic acid |

| 2-carboxy-4-(hydroxymethyl)-2'-thienylbenzene |

| Phenylacetylene |

| 5-(Hydroxymethyl)-2-(phenylethynyl)benzoic acid |

| Trimethylsilylacetylene |

| 5-(Hydroxymethyl)-2-((trimethylsilyl)ethynyl)benzoic acid |

| 1-Heptyne |

| 2-(Hept-1-yn-1-yl)-5-(hydroxymethyl)benzoic acid |

| Aniline |

| 5-(Hydroxymethyl)-2-(phenylamino)benzoic acid |

| Morpholine |

| 5-(Hydroxymethyl)-2-morpholinobenzoic acid |

| Benzylamine |

| 2-(Benzylamino)-5-(hydroxymethyl)benzoic acid |

| Titanium tetrachloride |

| Sodium amidoboranes |

| Triethylamine |

| Palladium(II) hydroxide |

| Potassium phosphate |

| Palladium(II) acetate (B1210297) |

| Sodium carbonate |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Sodium tert-butoxide |

| Cesium carbonate |

| Copper(I) iodide |

| Piperidine |

| Diisopropylamine |

| Dioxane |

| Toluene |

| Tetrahydrofuran (THF) |

Esterification and Amidation Kinetics

The carboxylic acid moiety of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer-Speier esterification. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. The rate of this reversible reaction is influenced by factors such as the steric hindrance of the alcohol, temperature, and the efficiency of water removal to drive the equilibrium towards the product. While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the principles of Fischer esterification suggest that reactions with primary alcohols would be faster than with bulkier secondary or tertiary alcohols.

For the synthesis of esters from sterically hindered alcohols or under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be employed. This method avoids the harsh acidic conditions of the Fischer esterification.

Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods for amide bond formation include the use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form a highly reactive activated ester intermediate, which is then readily attacked by the amine nucleophile. The kinetics of amidation are generally fast and the reactions are often high-yielding.

Decarboxylation Pathways

The removal of the carboxyl group (decarboxylation) from this compound can be a challenging transformation. Aromatic carboxylic acids are generally resistant to decarboxylation unless activated by strongly electron-withdrawing groups or subjected to harsh reaction conditions.

One potential pathway for the decarboxylation of 2-iodobenzoic acid derivatives is through a copper-catalyzed process. In these reactions, a copper(I) salt can facilitate the decarboxylation, often at elevated temperatures. The mechanism is thought to involve the formation of an arylcopper intermediate, which is then protonated to yield the decarboxylated product. The presence of the ortho-iodo substituent may influence the rate and efficiency of this reaction.

Another possible, though less common for simple benzoic acids, is a radical decarboxylation pathway. This could be initiated by homolytic cleavage of the carbon-iodine bond under photolytic or high-temperature conditions, leading to an aryl radical. Subsequent reactions could potentially lead to decarboxylation, although this is not a typical pathway for benzoic acids themselves. More commonly, radical decarboxylation of aromatic acids is achieved through the formation of specific derivatives, such as Barton esters, which are not intrinsic to the starting material.

Reactivity of the Hydroxymethyl Group in this compound

The hydroxymethyl group is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the selective oxidation to the corresponding aldehyde, 5-formyl-2-iodobenzoic acid, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective. These reagents are known to oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid, particularly when the reaction is carried out in an anhydrous solvent like dichloromethane.

To achieve complete oxidation to the dicarboxylic acid, 2-iodo-5-carboxybenzoic acid, stronger oxidizing agents are required. A common and efficient method involves a two-step, one-pot procedure using a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (B82951) (NaOCl) as the initial oxidant, followed by sodium chlorite (B76162) (NaClO2). This system is known for its high efficiency and compatibility with various functional groups.

| Starting Material | Reagent(s) | Product |

| This compound | Pyridinium chlorochromate (PCC) | 5-Formyl-2-iodobenzoic acid |

| This compound | TEMPO, NaOCl, NaClO2 | 2-Iodo-5-carboxybenzoic acid |

Reduction Reactions to Methyl and Methylene Analogues

The hydroxymethyl group can be reduced to a methyl group, yielding 2-iodo-5-methylbenzoic acid. This transformation can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4). A direct, one-step reduction of a benzylic alcohol to the corresponding alkane can be challenging but may be accomplished using specific reducing systems, such as those involving silanes in the presence of a strong Lewis acid.

Reduction of the carboxylic acid group to a primary alcohol is also possible using strong reducing agents like lithium aluminum hydride. However, this would also reduce the existing hydroxymethyl group, leading to a diol. Selective reduction of the carboxylic acid in the presence of the hydroxymethyl group would require protection of the alcohol prior to reduction.

| Starting Material | Target Product | Potential Reagents |

| This compound | 2-Iodo-5-methylbenzoic acid | 1. TsCl, pyridine; 2. LiAlH4 |

Nucleophilic Substitutions and Ether/Ester Formation

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl2) or a phosphorus halide can convert the hydroxymethyl group to a chloromethyl group. This activated intermediate can then react with various nucleophiles.

One of the most common applications of this reactivity is in the formation of ethers via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form an ether. Alternatively, the hydroxymethyl group can be converted to an alkyl halide and then reacted with an alkoxide.

Ester formation at the hydroxymethyl position can be achieved through reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions, typically in the presence of a catalyst like DMAP.

Radical Reactions Initiated by this compound

The carbon-iodine bond in this compound is the weakest bond in the molecule and is susceptible to homolytic cleavage under photolytic or radical-initiating conditions. This property allows the molecule to serve as a precursor for aryl radicals. Upon irradiation with UV light or in the presence of a radical initiator, the C-I bond can break, generating a 5-(hydroxymethyl)-2-carboxyphenyl radical.

These highly reactive aryl radicals can participate in a variety of subsequent reactions. For example, they can undergo intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule or in a tethered side chain. In intermolecular reactions, these radicals can add to alkenes or alkynes, or participate in hydrogen atom abstraction from a suitable donor. The generation of aryl radicals from aryl iodides is a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on the radical reactions of this compound are not widely reported, the known reactivity of aryl iodides suggests its potential in this area of chemistry. nih.gov

Supramolecular Interactions and Halogen Bonding involving the Iodine Atom

The iodine atom in this compound plays a pivotal role in directing the formation of ordered solid-state structures through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction is influenced by the polarizability of the halogen, with iodine forming the strongest and most directional halogen bonds among the halogens.

In the crystalline state, the iodine atom of this compound can engage in halogen bonds with electron-rich atoms such as oxygen. The carboxylic acid and hydroxymethyl groups present in the molecule provide potential halogen bond acceptors. These interactions, in conjunction with traditional hydrogen bonds, contribute to the formation of complex and well-defined three-dimensional supramolecular architectures.

The directionality of the halogen bond, typically forming a linear arrangement between the covalent bond to the halogen and the acceptor atom, is a key factor in crystal engineering. This predictability allows for the rational design of crystal structures with specific topologies and properties. Research in this area focuses on co-crystallization of this compound with various halogen bond acceptors to create novel materials with tailored solid-state properties.

Table 1: Key Features of Halogen Bonding in the Context of this compound

| Feature | Description | Relevance to this compound |

| Halogen Bond Donor | The iodine atom, possessing an electrophilic region known as a σ-hole. | The iodine atom on the aromatic ring is the primary halogen bond donor. |

| Halogen Bond Acceptor | An atom or group of atoms with a region of negative electrostatic potential (Lewis base). | The oxygen atoms of the carboxylic acid and hydroxymethyl groups within the same or adjacent molecules can act as acceptors. |

| Interaction Strength | Iodine forms the strongest halogen bonds among the common halogens due to its high polarizability. | The presence of iodine allows for robust and directional interactions, influencing crystal packing. |

| Directionality | The interaction is highly directional, with the angle between the covalent bond and the halogen bond typically approaching 180°. | This directionality provides a powerful tool for the predictable assembly of molecules in the solid state. |

| Supramolecular Assembly | The interplay of halogen bonding and hydrogen bonding leads to the formation of complex, ordered structures. | The combination of these interactions in this compound can lead to the formation of tapes, sheets, or more complex 3D networks. |

Tandem and Cascade Reactions Utilizing this compound

The structural motifs within this compound make it a valuable substrate for tandem and cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. The ortho-disposed carboxylic acid and iodine atom are particularly well-suited for palladium-catalyzed reactions that can initiate a sequence of intramolecular events.

A significant application of this compound and its derivatives is in the synthesis of complex heterocyclic structures, particularly spirocyclic compounds. These reactions often begin with a palladium-catalyzed coupling, such as a Heck or Suzuki reaction, at the carbon-iodine bond. This initial step is followed by one or more intramolecular cyclization events, often involving the carboxylic acid or hydroxymethyl group, to construct the final polycyclic framework.

For instance, tandem reactions involving 2-iodobenzoic acids have been developed to synthesize various spirocyclic systems. While not all examples explicitly use the 5-(hydroxymethyl) derivative, the principles are directly applicable. A general strategy involves a palladium-catalyzed reaction that creates a new bond, followed by an intramolecular reaction. The hydroxymethyl group can act as a tether or be transformed into another functional group that participates in the cascade.

Table 2: Examples of Tandem/Cascade Reactions Involving 2-Iodobenzoic Acid Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Class | Key Mechanistic Steps | Reference |

| Heck-Cyclization-Suzuki Coupling | N-(2-iodobenzyl)acrylamides, Organoboronic acids | Palladium catalyst | Spiro[isobenzofuran-1,4′-piperidine] derivatives | Heck reaction, 6-endo-trig cyclization, Suzuki coupling | |

| Heck-Cyclization-C-H Activation | 2-Iodobenzamides, N-arylacrylamides | Palladium catalyst | Spiro[isobenzofuran-1,3′-indolin]-2′-ones | Heck reaction, 5-endo-trig cyclization, C-H activation/C-N bond formation | |

| Carbopalladation-C-H Functionalization-Lactonization | 2-Iodobenzoic acids, N-allyl-N-arylamines | Palladium catalyst | Spiro[isobenzofuran-1,4′-piperidin]-3-ones | Carbopalladation, Intramolecular C-H functionalization, Lactonization | |

| Sonogashira Coupling-Cyclization-C-H Activation | 2-Iodobenzoic acid, Terminal alkynes | Palladium catalyst | Isoindolinones | Sonogashira coupling, Cyclization, C-H activation | |

| Migratory Insertion-Cyclization-C-H Functionalization | 2-Iodobenzoic acids, Isonitriles | Palladium catalyst | Isoindolinones | Migratory insertion, Cyclization, C-H functionalization |

These examples highlight the versatility of the 2-iodobenzoic acid scaffold in constructing complex molecular architectures through elegant and efficient tandem reaction sequences. The presence of the hydroxymethyl group in this compound provides an additional functional handle that can be used to further diversify the products of these reactions or to influence the course of the cascade.

Derivatives and Analogues of 5 Hydroxymethyl 2 Iodobenzoic Acid: Synthesis and Research Applications

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation reactions to produce a variety of functional compounds.

Esterification: Esters of 5-(hydroxymethyl)-2-iodobenzoic acid can be synthesized through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comkhanacademy.org This equilibrium reaction is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com For more sensitive substrates or when milder conditions are required, alternative methods can be employed. These include reacting the alcohol with the corresponding acid anhydride (B1165640) or acyl chloride derivative of this compound. google.com Industrial processes for benzoic acid esterification sometimes utilize catalysts like tin(II) compounds. google.com

Amidation: The synthesis of amide derivatives from the carboxylic acid moiety offers another route to functional analogues. A common laboratory method involves activating the carboxylic acid before reaction with an amine. This can be achieved by converting the acid to a more reactive species like an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine. google.comderpharmachemica.com Alternatively, direct condensation of the carboxylic acid and an amine can be facilitated by coupling agents like phosphorus oxychloride (POCl₃). derpharmachemica.com More recent and efficient methods include the reaction of esters with alkali metal amidoboranes, which can proceed rapidly at room temperature. nih.gov These methods provide access to a wide range of primary and secondary amides, which are prevalent in biologically active molecules. derpharmachemica.comresearchgate.net

Table 1: Synthesis of Ester and Amide Derivatives

| Derivative Type | Reaction Name/Method | Typical Reagents | Key Features |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄, TsOH) | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.comkhanacademy.org |

| Ester | Acyl Halide Method | Alcohol, Pyridine (or other base) | Reaction with a pre-formed acid chloride; generally high-yielding. google.com |

| Amide | Acid Halide Method | Amine, Halogenating agent (e.g., SOCl₂) followed by amine | Two-step process; versatile for various amines. google.com |

| Amide | Direct Condensation | Amine, Condensing Agent (e.g., POCl₃) | Bypasses the need to form an acid chloride. derpharmachemica.com |

| Amide | From Esters | Ester derivative, Alkali Metal Amidoborane (e.g., NaNH₂BH₃) | Mild and rapid reaction conditions. nih.gov |

Preparation of Ethers and Esters from the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) provides a second reactive handle for synthesizing another class of derivatives, namely ethers and esters.

Ether Synthesis: The Williamson ether synthesis is a widely used and versatile method for preparing ethers from the hydroxymethyl group. libretexts.orgyoutube.com This Sₙ2 reaction involves two steps: first, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion. libretexts.org This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. libretexts.orgbyjus.com A milder variation uses silver oxide (Ag₂O) as the base, allowing the free alcohol to react directly with the alkyl halide without pre-forming the alkoxide. libretexts.org

Ester Synthesis: The hydroxymethyl group can also be readily esterified by reaction with a carboxylic acid or its derivatives. google.com This transformation can be achieved by reacting this compound (or its derivatives where the primary acid is already modified) with an acid anhydride or an acid chloride in the presence of a base like pyridine. google.com Direct esterification with a carboxylic acid is also possible, often catalyzed by an acid, similar to the Fischer esterification but with the roles of the functional groups reversed. google.com This approach has been used to synthesize various O-acyl derivatives of nucleosides, enhancing properties like lipophilicity. nih.govnih.gov

Table 2: Synthesis of Ether and Ester Derivatives from the Hydroxymethyl Group

| Derivative Type | Reaction Name/Method | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | 1. Base (NaH) 2. Alkyl Halide (R-X) | -CH₂-O-R libretexts.orgyoutube.com |

| Ether | Williamson Synthesis (Mild) | Ag₂O, Alkyl Halide (R-X) | -CH₂-O-R libretexts.org |

| Ester | Acylation | Acid Anhydride or Acid Chloride (R-CO-Cl) | -CH₂-O-CO-R google.com |

| Ester | Direct Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | -CH₂-O-CO-R google.com |

Halogen Exchange and Introduction of Other Halogen Atoms

The iodine atom at the 2-position is a key feature of the molecule, but it can be replaced or substituted to generate analogues with different halogens (F, Cl, Br). wikipedia.org

Halogen Exchange: The Finkelstein reaction is a classic method for exchanging one halogen for another, typically converting alkyl chlorides or bromides to iodides using sodium iodide in acetone. wikipedia.org The reverse reaction, converting an aryl iodide to a bromide or chloride, is more challenging. The aromatic Finkelstein reaction can be used for aryl halides but often requires metal catalysis. frontiersin.org Catalysts such as copper(I) iodide in combination with diamine ligands, or nickel bromide with triphenylphosphine, can facilitate the exchange of an iodine atom for a bromine or chlorine atom. wikipedia.orgfrontiersin.org

Another powerful technique is the halogen-metal exchange reaction. This involves treating the aryl iodide with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures. organic-chemistry.orgrsc.org This generates a highly reactive aryllithium or arylmagnesium intermediate, which can then be quenched with an electrophilic halogen source (e.g., N-bromosuccinimide for Br, N-chlorosuccinimide for Cl) to install a different halogen.

Introduction of Other Halogens: Direct halogenation of the aromatic ring is also a possibility, although the regioselectivity would be influenced by the existing substituents. Given the presence of both activating and deactivating groups, direct introduction of a second halogen atom would likely lead to a mixture of products. A more controlled approach would involve synthesizing the desired halogenated analogue from a different starting material.

Table 3: Halogen Modification Reactions

| Modification | Reaction Type | Typical Reagents/Catalysts | Notes |

|---|---|---|---|

| I → Br/Cl | Aromatic Finkelstein Reaction | NaBr/NaCl, Cu(I) or Ni(0) catalyst | Requires catalysis for aryl halides. wikipedia.orgfrontiersin.org |

| I → Br/Cl | Halogen-Metal Exchange | 1. Organolithium/Grignard Reagent 2. Electrophilic Halogen Source | Proceeds via an organometallic intermediate. organic-chemistry.org |

Structural Modifications of the Aromatic Ring System

Beyond altering the functional groups, the core aromatic ring can be modified to create a wider range of structural analogues. This can involve introducing additional substituents onto the ring or fundamentally changing the ring system itself.

The electronic nature of the existing substituents—the electron-withdrawing carboxylic acid and iodine, and the electron-donating hydroxymethyl group—dictates the reactivity of the aromatic ring towards further substitution. Electrophilic aromatic substitution reactions would be complex, with the directing effects of the three groups potentially leading to mixtures of isomers.

A more controlled strategy involves nucleophilic aromatic substitution, where the iodine atom can be displaced by various nucleophiles, a reaction often facilitated by the presence of electron-withdrawing groups on the ring. evitachem.com This allows for the introduction of a wide array of functionalities in place of the iodine.

Furthermore, synthetic strategies can be designed to build analogues from the ground up, starting with an already modified benzene (B151609) ring and introducing the required functional groups in a stepwise manner. For instance, one could start with a substituted 2-bromobenzoic acid, perform a halogen-metal exchange, and then introduce the hydroxymethyl group. organic-chemistry.org In the context of drug design, subtle structural changes, such as the formation of intramolecular hydrogen bonds to create a "virtual" heterocyclic ring, can significantly impact biological activity by altering the molecule's conformation. nih.gov

Incorporation into Macrocyclic and Polymeric Architectures

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid (or its activated form), makes it an ideal monomer for the synthesis of macrocycles and polymers.

Macrocycles: Macrocycles, large ring-like molecules, can be constructed using this compound as a key building block. koreascience.kr Intramolecular cyclization can lead to the formation of a macrolactone. More commonly, it is used in intermolecular reactions. For example, by reacting with a diamine, a large ring containing ester and amide linkages could be formed. The synthesis of macrocyclic peptides often involves solid-phase synthesis techniques followed by a cyclization step in solution. nih.gov The rigid, substituted benzene ring of the parent molecule can serve as a scaffold to control the conformation of the resulting macrocycle. nih.govnih.gov

Polymers: As a hydroxy acid, this compound can undergo self-condensation polymerization to form a polyester. This process typically requires heat and a catalyst to drive off water and form long polymer chains. islandarchives.ca Alternatively, it can be used as a co-monomer in polymerization reactions with other molecules. For example, co-polymerization with diols would lead to polyesters with the iodinated aromatic unit incorporated into the backbone. nih.gov Similarly, reaction with lactones like ε-caprolactone can produce biodegradable copolymers. researchgate.net The resulting polymers, bearing reactive hydroxymethyl and iodo-aryl groups, could be further functionalized for applications in drug delivery or as advanced materials. scirp.org

Table 4: Supramolecular Architectures

| Architecture | Monomer(s) | Key Linkage(s) | Potential Application |

|---|---|---|---|

| Macrolactone | This compound (intramolecular) | Ester | Host-guest chemistry, drug carriers |

| Macrocycle | This compound + diamine/diol | Ester, Amide | Synthetic receptors, enzyme mimics nih.gov |

| Polyester (Homopolymer) | This compound | Ester | Specialty plastics, functional materials islandarchives.ca |

| Polyester (Copolymer) | This compound + diol or lactone | Ester | Biodegradable materials, drug delivery systems nih.govresearchgate.net |

Design and Synthesis of Labeled Analogues for Mechanistic Probes

To investigate the mechanism of action, metabolic fate, or binding interactions of molecules derived from this compound, isotopically labeled analogues are invaluable tools.

The synthesis of these labeled compounds typically follows the same routes as their unlabeled counterparts, but with the introduction of an isotope at a specific position. The iodine atom is a prime candidate for radiolabeling. For example, a 2-aminobenzoic acid derivative could be converted to the diazonium salt and then treated with radiolabeled potassium iodide (e.g., K¹²⁵I or K¹³¹I) in a Sandmeyer-type reaction. The literature contains references to 2-iodobenzoic-(125)I acid, demonstrating the feasibility of this approach. nih.gov

Alternatively, other positions can be labeled. Carbon-14 could be introduced by using a labeled starting material, such as a ¹⁴C-labeled benzene derivative. Deuterium (²H) or tritium (B154650) (³H) can be incorporated by using labeled reducing agents (e.g., NaBD₄) to create a labeled hydroxymethyl group.

These labeled analogues serve as probes in a variety of research applications. Radiolabeled versions are essential for quantitative binding assays, autoradiography studies in tissues, and in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Fluorescently labeled analogues, where a fluorophore is attached to the molecule, are used in techniques like fluorescence polarization to study binding affinities to target proteins. nih.gov

Applications of 5 Hydroxymethyl 2 Iodobenzoic Acid in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. researchgate.net 5-(Hydroxymethyl)-2-iodobenzoic acid is a valuable precursor for several important classes of heterocycles.

Benzofuran (B130515) and Isobenzofuran (B1246724) Scaffolds

Benzofurans are a significant class of heterocyclic compounds found in many biologically active natural products. google.comresearchgate.net The synthesis of benzofurans often involves the cyclization of precursors containing a phenol (B47542) and a suitably positioned electrophile or alkyne. organic-chemistry.orgnih.govjocpr.com While this compound is not a direct precursor, its ortho-iodo-carboxylic acid structure can be chemically manipulated to facilitate benzofuran synthesis. For example, through a Sonogashira coupling with a terminal alkyne followed by an intramolecular cyclization, the core benzofuran ring can be constructed. nih.gov

Similarly, isobenzofurans and their derivatives, such as 3,4-dihydroisocoumarins, can be synthesized from ortho-iodobenzoic acids. thieme-connect.com Palladium-catalyzed reactions of o-iodobenzoic acids with various coupling partners like alkynes or oxiranes provide a direct route to these heterocyclic systems. thieme-connect.com The functional groups on this compound would allow for the creation of isobenzofuran derivatives with appended hydroxymethyl groups, offering sites for further chemical modification.

Indole (B1671886) and Isoindole Derivatives

Indole and its derivatives are among the most important heterocyclic motifs in drug discovery and natural products. nih.govmdpi.com 2-Iodobenzoic acid is recognized as a valuable starting material for the synthesis of indoles. chemicalbook.com A common strategy involves converting the benzoic acid into a tryptamine (B22526) derivative, which can then undergo a Pictet-Spengler reaction to form the indole ring system with high regioselectivity. chemicalbook.com Applying this logic, this compound could be transformed into a functionalized tryptamine, leading to the synthesis of indoles bearing a hydroxymethyl group at a specific position on the benzene (B151609) ring. This group could then be used to link the indole to other molecules or to modulate its biological activity. The biosynthesis of indole-3-acetic acid (IAA) can occur from precursors like anthranilate, highlighting the relevance of substituted benzene rings in forming this key heterocycle. nih.gov

Role in the Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. The structure of this compound makes it an interesting candidate for designing specialized ligands. The ortho-iodobiphenylboronic acid scaffold, which can be derived from related precursors, has been shown to be a superior catalyst for certain reactions like amidation. rsc.org

The aryl iodide functionality can be converted into a phosphine (B1218219) group, a common coordinating group in organometallic catalysts. The adjacent carboxylic acid and the distal hydroxymethyl group can act as additional binding sites (hemilabile ligands) or as functional handles to attach the ligand to a solid support or to tune its electronic and steric properties. This multi-point coordination capability can lead to catalysts with enhanced stability, activity, and selectivity.

Application in the Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Linker Design for MOF Assembly

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. mdpi.comrsc.org Benzoic acids are one of the most common and versatile classes of organic linkers used in MOF synthesis. researchgate.net The carboxylic acid group coordinates to the metal centers, forming the nodes of the framework.

This compound is a particularly interesting linker for several reasons:

Functionality: The hydroxymethyl and iodo groups can be used to impart specific functions to the MOF. These groups can line the pores of the material, creating a unique chemical environment for applications in gas storage, separation, or catalysis. researchgate.net

Post-Synthetic Modification (PSM): The iodo group is an excellent handle for PSM. After the MOF has been constructed, the iodo group can be transformed into other functional groups via cross-coupling reactions, allowing for the precise tuning of the framework's properties.

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of the framework or to bind guest molecules within the pores. mdpi.com

Mixed-Linker Systems: This compound can be used in combination with other linkers to create mixed-linker MOFs, which offer greater control over pore size, shape, and chemical environment. rsc.orgnih.gov

Similarly, in Covalent Organic Frameworks (COFs), which are built entirely from light elements linked by covalent bonds, functionalized building blocks are essential. Benzoic acids can act as catalysts and stabilizers in the synthesis of certain COFs, such as COF-300. digitellinc.comrsc.orgosti.govresearchgate.net The specific substituents on the benzoic acid can influence reaction kinetics and the colloidal stability of the resulting COF particles. rsc.orgosti.gov

Table 2: Role of Functional Groups in this compound for MOF/COF Design

| Functional Group | Role in Framework Construction | Potential Application |

|---|---|---|

| Carboxylic Acid (-COOH) | Primary coordination site for metal nodes (MOFs); Catalytic role in imine condensation (COFs). researchgate.netdigitellinc.com | Structural formation |

| Iodo (-I) | Site for Post-Synthetic Modification (PSM); Halogen bonding interactions. mdpi.com | Catalysis, Guest Binding, Sensor Technology |

Functionalized Pores in MOF Structures

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, such as pore size, shape, and chemical environment, are directly determined by the choice of these building blocks. The functionalization of MOF pores to impart specific properties like selective adsorption or catalysis can be achieved by using organic linkers that already contain desired functional groups, a strategy known as presynthetic functionalization. researchgate.net

While this compound is a monocarboxylate and typically would not form a 3D framework on its own, it can be employed as a crucial modulator or co-linker in MOF synthesis. In this role, it helps to control the dimensionality and topology of the resulting framework or to introduce specific functionalities into the pores. The incorporation of functional groups can sometimes interfere with the formation of the MOF, making the choice of linker critical. researchgate.net The distinct functional groups on this compound offer several routes to pore functionalization:

Hydroxymethyl Group (-CH₂OH): This group can project into the MOF pores, creating a hydrophilic environment. The alcohol functionality can serve as a hydrogen-bond donor and acceptor, influencing the selective adsorption of polar guest molecules.

Iodine Atom (-I): The iodo-substituent introduces a site for potential post-synthetic modification (PSM). researchgate.net PSM is a technique where the assembled MOF is chemically altered. researchgate.net For instance, the iodine atom can be transformed via cross-coupling reactions to attach more complex functionalities after the stable framework has been formed.

Carboxylic Acid Group (-COOH): While primarily used for linking to the metal clusters, uncoordinated carboxylic acid groups can also be present within the pores, creating acidic sites that can be used for catalysis. researchgate.net

The strategic use of this molecule allows for the design of MOFs with tailored pore environments for specific applications.

Table 1: Potential Roles of this compound in MOF Pore Functionalization

| Functional Group | Potential Role in MOF Pore | Resulting Pore Property | Potential Application |

|---|---|---|---|

| -CH₂OH | Hydrogen bonding with guest molecules | Increased hydrophilicity, specific binding sites | Selective gas/vapor adsorption, separation |

| -I | Site for post-synthetic modification (PSM) | Introduction of new functional groups | Catalysis, sensing, drug delivery |

| -COOH | Brønsted acid site (if uncoordinated) | Acidic pore environment | Heterogeneous acid catalysis |

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov this compound is an excellent candidate for constructing complex supramolecular architectures due to its capacity for forming multiple, directional, non-covalent bonds. The key interactions that drive the assembly of this molecule are hydrogen bonding and halogen bonding.

Iodobenzoic acids are known to participate in the formation of supramolecular systems. chemicalbook.com The iodine atom can act as a halogen bond donor, forming a directional interaction with a halogen bond acceptor like a nitrogen or oxygen atom. This interaction, combined with the strong hydrogen bonding of the carboxylic acid group, can be used to direct the assembly of molecules into predictable patterns, such as chains, sheets, or more complex networks. nih.gov

The this compound molecule offers an enhanced set of tools for this purpose:

Carboxylic Acid Dimer: The -COOH group can form strong, dimeric hydrogen bonds with another carboxylic acid, a common and reliable motif in crystal engineering.

Alcohol-Carboxyl Hydrogen Bonds: The -CH₂OH group can form hydrogen bonds with the carboxylic acid groups of neighboring molecules.

Halogen Bonding: The iodine atom can participate in halogen bonding (C-I···O or C-I···N), providing further directional control over the assembly.

This combination of interactions allows for the creation of intricate and robust multi-component structures. For example, it could be used to synthesize macrocycles where the ring is closed via a combination of amide bond formation and directed by non-covalent interactions.

Table 2: Non-Covalent Interactions in Supramolecular Assemblies of this compound

| Interaction Type | Participating Groups | Role in Assembly | Resulting Structure |

|---|---|---|---|

| Hydrogen Bond | -COOH with -COOH | Forms robust dimeric synthons | 1D chains, 2D sheets |

| Hydrogen Bond | -CH₂OH with -COOH/ -CH₂OH | Cross-links primary motifs | 3D networks |

| Halogen Bond | -I with O/N atoms | Provides directional control, reinforces structure | Extended architectures, co-crystals |

Use in the Synthesis of Chemical Probes and Tools for Chemical Biology Research

Chemical probes are small molecules designed to study and manipulate biological systems. nih.gov They are fundamental tools in chemical biology for visualizing biological processes and identifying therapeutic targets. nih.govgesundheitsindustrie-bw.de The development of effective probes often relies on versatile chemical building blocks that can be easily modified. This compound is a prime example of such a building block, offering three distinct functional handles for elaboration into sophisticated chemical tools.

The utility of this compound lies in the orthogonal reactivity of its functional groups:

Carboxylic Acid (-COOH): This group can be readily converted into amides or esters. This is a common method for attaching the building block to other molecules, such as peptides, fluorophores, or affinity tags (like biotin).

Hydroxymethyl (-CH₂OH): This primary alcohol can undergo esterification or etherification, providing a second site for conjugation that is chemically distinct from the carboxylic acid. This allows for the attachment of different molecular fragments to the same core scaffold.

Iodine Atom (-I): The iodo-substituent is arguably its most versatile feature for probe synthesis.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures by forming new carbon-carbon bonds. chemicalbook.com

Radiolabeling: The iodine atom can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I). This is a critical step in the synthesis of radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which are used to visualize and quantify biological processes in vivo.

The combination of these features allows synthetic chemists to use this compound as a scaffold to build a wide array of chemical probes for diverse biological applications.

Table 3: Synthetic Utility of Functional Groups for Chemical Probe Development

| Functional Group | Type of Reaction | Resulting Moiety/Application | Example Probe Type |

|---|---|---|---|

| -COOH | Amidation, Esterification | Conjugation to biomolecules, fluorophores | Fluorescent probes, Biotinylated affinity probes |

| -CH₂OH | Esterification, Etherification | Linker for secondary functional groups | Multifunctional probes, Drug-linker conjugates |

| -I | Suzuki, Sonogashira Coupling | Complex core structures | Enzyme inhibitors, Receptor ligands |

| -I | Nucleophilic Radioiodination | Introduction of ¹²³I, ¹²⁴I, ¹³¹I | PET/SPECT imaging agents |

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search for scholarly and scientific data, it has been determined that there is a notable absence of specific theoretical and computational research focused exclusively on the chemical compound This compound . While general information regarding this compound and computational methodologies exists, the detailed research findings required to construct the requested article are not available in the public domain.

The user's request for an article structured with a specific outline, including detailed research findings, cannot be fulfilled at this time. The creation of scientifically accurate and informative content for each specified section and subsection is not possible due to the lack of dedicated studies on this particular molecule.

A breakdown of the missing information corresponding to the requested outline is as follows:

Theoretical and Computational Studies on 5 Hydroxymethyl 2 Iodobenzoic Acid

Rational Design of Derivatives Based on Computational Predictions:The foundational computational data necessary for the rational design of derivatives of this compound is absent from the available literature.

Generating an article under these circumstances would lead to a product that is not based on factual, detailed research findings as requested and would necessitate speculation. Therefore, in the interest of maintaining scientific accuracy and adhering to the user's strict content requirements, the requested article on the theoretical and computational studies of 5-(Hydroxymethyl)-2-iodobenzoic acid cannot be provided.

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of 5-(Hydroxymethyl)-2-iodobenzoic acid. nih.gov It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition with a high degree of confidence. For this compound (C8H7IO3), the presence of iodine, a monoisotopic element (¹²⁷I), simplifies the isotopic pattern. The molecular ion peak [M]⁺ or [M-H]⁻ will be the most abundant, and its exact mass can be precisely determined.

The high resolving power of HRMS is crucial for distinguishing the target compound from other molecules with the same nominal mass. nih.gov For instance, the theoretical exact mass of this compound can be calculated and compared with the experimentally obtained value, typically with a mass accuracy in the sub-ppm range. This level of precision is essential for confirming the molecular formula and avoiding misidentification.

Table 1: Theoretical Isotopic Distribution for this compound (C8H7IO3)

| Mass (m/z) | Relative Abundance (%) | Species |

|---|---|---|

| 277.9467 | 100.00 | [¹²C₈¹H₇¹²⁷I¹⁶O₃] |

| 278.9499 | 8.86 | [¹³C¹²C₇¹H₇¹²⁷I¹⁶O₃] |

| 279.9440 | 0.62 | [¹²C₈¹H₇¹²⁷I¹⁸O¹⁶O₂] |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. researchgate.net

While 1D NMR (¹H and ¹³C) provides fundamental information, 2D NMR techniques are often necessary for complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.netethernet.edu.etyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, helping to establish their connectivity and substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It allows for the direct assignment of carbon signals based on the known assignments of their attached protons. For example, the methylene protons of the hydroxymethyl group would show a cross-peak with the methylene carbon.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| Aromatic-H | Other Aromatic-H | Aromatic-CH | Other Aromatic-C, Carboxyl-C |

| Methylene-H (CH₂) | Hydroxyl-H (OH) | Methylene-C | Aromatic-C |

| Hydroxyl-H (OH) | Methylene-H (CH₂) | - | Methylene-C |

Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid forms of pharmaceutical compounds and other organic materials. rsc.orgnih.govnih.govresearchgate.netirispublishers.com It is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. rsc.orgnih.govresearchgate.netirispublishers.com Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in their crystal packing and molecular conformations. researchgate.net

The number of non-equivalent molecules in the asymmetric unit of the crystal can be determined by the number of distinct resonances observed for each carbon atom. researchgate.net Furthermore, ssNMR can provide information on intermolecular interactions, such as hydrogen bonding, which are critical in defining the crystal structure. acs.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Crucially, this technique allows for the detailed analysis of the crystal packing, revealing how the molecules are arranged in the solid state. researchgate.neteurjchem.com This includes the identification of intermolecular interactions such as hydrogen bonds involving the carboxylic acid and hydroxymethyl groups, as well as potential halogen bonding involving the iodine atom. researchgate.net Understanding the crystal packing is essential for comprehending the physical properties of the solid material.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. stmarys-ca.edustmarys-ca.edunih.govmdpi.comsci-hub.se

For this compound, the FT-IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹) and the hydroxymethyl group, the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C-O stretches. stmarys-ca.edustmarys-ca.edu The aromatic ring would also exhibit characteristic C-H and C=C stretching and bending vibrations. stmarys-ca.edumdpi.com

Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The combination of both FT-IR and Raman spectra offers a comprehensive vibrational profile of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Hydroxymethyl O-H | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Carboxylic Acid C=O | Stretching | 1680-1720 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-O | Stretching | 1210-1320 |

| C-I | Stretching | 500-600 |

Chromatographic Techniques for Purity Assessment in Research Materials (e.g., HPLC-DAD, GC-MS)

Chromatographic methods are essential for assessing the purity of research-grade this compound.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): HPLC is a widely used technique for separating components of a mixture. nih.gov For purity analysis, a reversed-phase HPLC method would typically be employed. The Diode-Array Detector (DAD) provides UV-Vis spectra of the eluting peaks, which can help in peak identification and in assessing peak purity. unipi.it A pure sample of this compound should exhibit a single major peak at a specific retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., its methyl ester), GC-MS can be used for purity assessment. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each component, allowing for their identification. This technique is highly sensitive and can detect and identify even trace impurities.

The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its potential impurities. For non-volatile compounds like this compound, HPLC is generally the preferred method. chromatographyonline.com

Future Directions and Research Challenges for 5 Hydroxymethyl 2 Iodobenzoic Acid

Development of More Sustainable and Cost-Effective Synthetic Routes

Current synthetic approaches to 5-(Hydroxymethyl)-2-iodobenzoic acid and related compounds often rely on multi-step sequences that may involve costly starting materials, harsh reagents, and generate significant waste. Future research must prioritize the development of greener and more economical synthetic pathways.

Key research objectives include:

Starting Material Selection : A major focus is the use of inexpensive and readily available precursors. While traditional routes may start from 2-iodobenzoic acid, alternative pathways starting from cheaper materials like o-chlorobenzoic acid or methyl anthranilate are being explored for related compounds. patsnap.comgoogle.comgoogle.com For instance, a method for producing 2-chloro-5-iodobenzoic acid boasts a high yield of up to 80% from low-cost starting materials, significantly reducing production costs. google.com

Green Chemistry Principles : The integration of green chemistry principles is paramount. This includes exploring enzymatic transformations, which have shown success in the selective esterification of similar polyol scaffolds like 5,5′-bis(hydroxymethyl)furoin. nih.gov The use of safer and more environmentally benign oxidizing agents, such as Oxone® in aqueous solutions, presents a promising alternative to traditional heavy-metal-based oxidants for the synthesis of related hypervalent iodine compounds. nih.gov

Process Intensification : Shifting from batch processing to continuous-flow synthesis could offer significant advantages in terms of safety, efficiency, and scalability. Continuous-flow setups have been successfully used for the synthesis of related cyclic iodonium (B1229267) salts, demonstrating the potential for this technology. beilstein-journals.org The challenge lies in adapting these systems to the specific requirements of synthesizing this compound, potentially involving multiple reaction and purification steps in a single, streamlined process.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Starting Material | Advantages | Challenges |

|---|---|---|---|

| Traditional Iodination & Functionalization | 2-Iodobenzoic acid evitachem.combldpharm.com | Direct route to the core structure. | Cost of starting material; regioselectivity of hydroxymethylation. |

| Sandmeyer & Subsequent Reactions | Anthranilic acid wikipedia.orgchemicalbook.com | Low-cost starting material. | Diazotization involves hazardous reagents (e.g., sodium nitrite). chemicalbook.com |

| Halogen Exchange & Functionalization | o-Chlorobenzoic acid patsnap.com | Very low-cost starting material. | Requires efficient halogen exchange and selective functionalization. |

| Bio-based Routes (Analogous) | 5-Hydroxymethylfurfural (HMF) researchgate.netrsc.org | Utilizes renewable feedstocks. | Requires development of methods to form the benzene (B151609) ring from a furan (B31954) precursor. |

Expansion of Applications in Materials Science and Smart Materials

The distinct functional groups of this compound make it an excellent candidate for creating advanced polymers and "smart" materials—materials that respond to external stimuli. evitachem.com Smart materials can change their properties in a controlled way in response to stimuli like temperature, pH, or light. biomatj.comsci-hub.se

Future research should focus on:

Polymer Synthesis : The carboxyl and hydroxymethyl groups can readily participate in polycondensation reactions to form polyesters. The bulky iodo-substituent would likely impart unique properties to these polymers, such as increased refractive index, reduced flammability, and altered thermal stability.

Smart Polymers : The molecule's functionalities could be leveraged to design smart materials. For example, polyesters derived from it could exhibit shape-memory behavior, where the polymer can recover its original shape from a temporary one upon thermal stimulation. rsc.orgnih.gov

Functional Cross-linking : The aryl iodide group is a versatile handle for post-polymerization modification. It can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to create cross-linked networks. This could lead to the development of self-healing materials, where the reversible nature of certain cross-links allows the material to repair damage.

Table 2: Potential Smart Material Applications

| Smart Material Type | Role of this compound | Potential Stimulus |

|---|---|---|

| Shape-Memory Polymers | Monomer for creating the polymer backbone with specific transition temperatures. nih.gov | Temperature |

| Self-Healing Materials | Monomer providing sites (iodo group) for reversible cross-linking. | pH, Light, Redox |

| Responsive Hydrogels | Component of a hydrophilic polymer network that swells or shrinks. nih.gov | pH, Temperature |

| High Refractive Index Polymers | The iodine atom increases the polarizability and refractive index of the polymer. | Not applicable (passive property) |

Exploration of Unconventional Reactivity Pathways

Beyond its role as a synthetic intermediate, the inherent reactivity of this compound itself warrants deeper investigation. The interplay between its three functional groups could lead to novel and unexpected chemical transformations.

A primary area for exploration is hypervalent iodine chemistry . The 2-iodo-benzoic acid scaffold is the precursor to widely used oxidizing agents like IBX (2-iodoxybenzoic acid) and Dess-Martin periodinane. nih.govwikipedia.org Research is needed to understand how the additional 5-(hydroxymethyl) group influences the formation and reactivity of such hypervalent iodine species derived from the target molecule. This could lead to:

New Reagents : Development of novel, functionalized hypervalent iodine reagents with tailored solubility, stability, or reactivity profiles.

Intramolecular Catalysis : Investigating whether the hydroxymethyl group can participate in reactions at the iodine center, potentially acting as an internal ligand or directing group to control reactivity and selectivity.

Unusual Reactivity : Studies on related vinylbenziodoxolones, derived from 2-iodobenzoic acid, have shown that they can deliver opposite regioselectivity in reactions compared to their acyclic counterparts, highlighting the potential for discovering unusual reactivity. nih.gov

Integration into Automated Synthesis Platforms

The move towards laboratory automation presents a significant opportunity for the synthesis and derivatization of complex molecules like this compound. Integrating its synthesis into automated platforms could dramatically accelerate research and development.

Key challenges and directions include:

Flow Chemistry : Adapting the multi-step synthesis to a continuous-flow system. beilstein-journals.org This requires robust reaction conditions that avoid the formation of solids that could block the reactor, a common challenge in flow chemistry.

Automated Optimization : Using automated reactors coupled with real-time analytics (e.g., HPLC, NMR spectroscopy) to rapidly screen reaction conditions (temperature, residence time, stoichiometry) and identify optimal synthetic protocols.

High-Throughput Derivatization : Employing robotic platforms to perform a wide array of reactions on the molecule's functional groups in parallel, creating libraries of new compounds for screening in materials science or medicinal chemistry applications.

Computational Chemistry Driven Discovery of New Transformations

Computational chemistry is a powerful tool for predicting reactivity and guiding experimental work. For this compound, a molecule with limited dedicated literature, computational approaches can bridge knowledge gaps and accelerate discovery.

Future research should leverage computational methods to: